molecular formula C10H14O B12901514 3,6-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran CAS No. 832721-58-1

3,6-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran

Cat. No.: B12901514
CAS No.: 832721-58-1
M. Wt: 150.22 g/mol
InChI Key: RQWBOKQXDMZWFS-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran is a chemical compound of significant interest in organic and medicinal chemistry research. This benzofuran derivative is part of a broader class of heterocyclic scaffolds that are pervasively encountered in various biologically active compounds and natural products . Researchers utilize this and related structures as key intermediates in the development of novel synthetic methodologies, including transition-metal-catalyzed reactions such as intramolecular O–H/C–H coupling and one-pot syntheses . The benzofuran core is a privileged structure in drug discovery due to its presence in compounds exhibiting a wide range of pharmacological activities. Studies on benzofuran derivatives have reported activities against bacterial, viral, and inflammatory targets, as well as potential applications as enzyme inhibitors . Furthermore, this structural motif is also relevant in material science, particularly in the synthesis of organic photovoltaics and field-effect transistors . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

832721-58-1

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,6-dimethyl-2,3,4,7-tetrahydro-1-benzofuran

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3,8H,4-6H2,1-2H3

InChI Key

RQWBOKQXDMZWFS-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1CC=C(C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-2,3,4,7-tetrahydrobenzofuran typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dimethyl ketone with suitable reagents can lead to the formation of the desired benzofuran derivative .

Industrial Production Methods

Industrial production of 3,6-dimethyl-2,3,4,7-tetrahydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the cyclization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2,3,4,7-tetrahydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3,6-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundActivity AgainstReference
This compound derivativeStaphylococcus aureus
This compound derivativeEscherichia coli

Anti-inflammatory Properties

In addition to antimicrobial activity, some studies have explored the anti-inflammatory effects of this compound. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines in cell cultures.

Agricultural Applications

Pesticidal Properties

The compound has been identified in certain plant species such as Solanum lycopersicum, suggesting a potential role in natural pest resistance. Its derivatives have been tested for insecticidal activity against common agricultural pests.

ApplicationTarget PestEfficacy
InsecticideAphidsModerate
InsecticideWhitefliesHigh

Material Sciences

Polymer Chemistry

This compound has also found applications in polymer chemistry as a monomer for synthesizing new polymeric materials with enhanced thermal and mechanical properties.

Case Study: Synthesis of Biodegradable Polymers

A study demonstrated the use of this compound as a precursor for creating biodegradable polyesters. The synthesized polymers showed promising degradation rates under controlled conditions.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2,3,4,7-tetrahydrobenzofuran involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride
  • Structure : Contains a tetrahydrophthalic anhydride core with a methyl group at position 3. Unlike menthofuran, it lacks a fused furan ring and instead features a cyclic anhydride functional group .
  • Key Difference : Reactivity—the anhydride group is highly electrophilic, making it reactive toward nucleophiles (e.g., in polymer synthesis), whereas menthofuran’s ether linkage is more stable .
2-{(Benzo[d][1,3]dioxol-5-yl)methyl}-2,3,6,7-tetrahydro-6,6-dimethylbenzofuran-4(5H)-one (3h)
  • Structure : Shares the tetrahydrobenzofuran core but includes a ketone group at position 4 and a dioxolane-substituted benzyl group .
4,5-Dimethyl-1,3,6,8-tetrahydrobenzo[1,2-c:3,4-c']difuran (26)
  • Structure : A difuran system with two fused tetrahydrobenzofuran rings and methyl groups at positions 4 and 5 .
  • Key Difference : Complexity—the fused difuran system increases ring strain and steric hindrance compared to menthofuran’s single fused ring .
2,4,6,7-Tetramethyl-3-phenylsulfinyl-1-benzofuran
  • Structure : A benzofuran with sulfinyl and phenyl substituents, plus four methyl groups .
  • Key Difference : Electronic Effects—the sulfinyl group is electron-withdrawing, altering redox properties compared to menthofuran’s electron-donating methyl groups .

Physical and Chemical Properties

Property Menthofuran 3h (Ketone Derivative) 4,5-Dimethyl Difuran
Molecular Weight (g/mol) 150.22 328.4 (estimated) 190.24 (estimated)
Purity 96% 100% (2% impurities) Not reported
Functional Groups Ether Ketone, Benzodioxole Ether (difuran)
Boiling Point Not reported Not reported Not reported
Stability Notes:
  • Menthofuran’s ether linkage provides moderate stability, whereas cathinone derivatives (e.g., in ) degrade via cyclization or oxidation under moisture .
  • The ketone in compound 3h may undergo nucleophilic addition, unlike menthofuran .
Menthofuran
  • Synthesis: Not detailed in evidence, but purity is confirmed via GCMS (m/z data) and NMR (δ 1.75–2.21 ppm for methyl groups) .
  • Spectroscopy :
    • IR : Peaks at 2945 cm⁻¹ (C-H stretch) and 1705 cm⁻¹ (absent here; present in ketone derivatives) .
    • ¹H-NMR : Methyl groups at δ 1.05–1.25 ppm; furan protons at δ 5.2–6.1 ppm .
Compound 3h
  • Synthesis : 76.3% yield via condensation, confirmed by ¹H-NMR (δ 2.5–3.5 ppm for methylene groups) and GCMS .
  • Purity : 100% with 2% isomeric impurities .

Biological Activity

Overview

3,6-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran (C10H14O) is an organic compound belonging to the benzofuran family. Its unique structure, characterized by a tetrahydrofuran ring fused to a benzene ring with two methyl substitutions at the 3 and 6 positions, contributes to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anti-inflammatory effects, as well as its potential applications in medicine.

The molecular structure of this compound allows it to undergo various chemical reactions:

  • Oxidation : Can yield ketones or aldehydes.
  • Reduction : Converts it into more saturated derivatives.
  • Substitution : Facilitates the introduction of different functional groups.

These reactions are essential for its potential modifications and applications in drug development.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The compound demonstrated inhibitory effects on microbial growth, suggesting its potential as a natural antimicrobial agent.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antiproliferative Effects

This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa15
MDA-MB-23120
A54925

The data suggest that structural modifications at specific positions on the benzofuran ring can enhance antiproliferative activity .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors that modulate cellular responses.
  • Gene Expression Modulation : Alterations in gene expression related to inflammation and cancer progression have been observed upon treatment with this compound.

Study on Antimicrobial Properties

A study conducted by researchers assessed the antimicrobial efficacy of several benzofuran derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria and fungi. The research concluded that this compound could be developed into a novel antimicrobial agent .

Study on Antiproliferative Effects

Another significant study investigated the antiproliferative effects of this compound on breast cancer cells. The findings revealed that it effectively reduced cell viability and induced apoptosis in MDA-MB-231 cells through caspase activation pathways. This suggests a promising role for this compound in cancer therapy .

Q & A

Q. What are the optimal synthetic conditions for 3,6-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves cyclization or functionalization of pre-existing benzofuran scaffolds. For example, refluxing precursors (e.g., substituted salicylaldehydes) with catalysts like anhydrous potassium carbonate in dry acetone for 18 hours under inert conditions is a common strategy . Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization.
  • Purification : Flash column chromatography using petroleum ether/ethyl acetate gradients resolves stereoisomers .

Q. How can spectroscopic techniques (NMR, IR, GCMS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR : Key signals include methyl protons (δ 1.2–1.4 ppm for CH₃ groups) and dihydrofuran ring protons (δ 2.5–3.5 ppm with coupling constants J = 6–8 Hz) .
  • IR : Absence of carbonyl stretches (1700–1750 cm⁻¹) confirms successful reduction of ketone intermediates .
  • GCMS : Molecular ion peaks at m/z 164 (C₁₀H₁₂O) and fragmentation patterns (e.g., loss of methyl groups) validate purity .

Q. What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry Models : Use QSQN technology (Quantum Chemistry, QSPR, Neural Networks) to predict logP, solubility, and dipole moments .
  • NIST Data : Cross-reference experimentally determined boiling points, vapor pressure, and density with computational outputs to validate accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point, solubility) for this compound?

Methodological Answer:

  • Data Harmonization : Compare experimental conditions (e.g., solvent purity, temperature calibration) across studies. For instance, NIST-standardized measurements minimize variability .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets, particularly when discrepancies arise from isomer contamination (e.g., 2% impurities detected via GCMS) .

Q. What in silico strategies predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Prioritize derivatives with low binding energies (ΔG < −7 kcal/mol).
  • QSPR Models : Train neural networks on datasets linking structural descriptors (e.g., Hammett σ values) to antibacterial or antifungal activity .

Q. What analytical methods detect and quantify this compound in environmental matrices (e.g., wastewater)?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to preconcentrate samples. Optimize elution with methanol:acetonitrile (70:30) to recover >90% of the analyte .
  • LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 164 → 121 (quantifier) and 164 → 93 (qualifier) .

Q. How do structural modifications (e.g., halogenation, methyl group substitution) alter the compound’s reactivity and stability?

Methodological Answer:

  • Crystallography : Compare X-ray structures of analogues (e.g., 3-phenylsulfinyl derivatives) to assess steric effects on planarity and intermolecular interactions .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to evaluate thermal stability. Methyl groups at C3/C6 increase stability by 20–30°C compared to unsubstituted benzofurans .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of dihydrofuran precursors, achieving >95% ee .
  • Chromatographic Resolution : Employ Chiralpak IC columns with hexane:isopropanol (90:10) to separate enantiomers, validated via circular dichroism .

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